2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one belongs to a class of morpholine derivatives, which have shown significant potential in various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, which is known for its role in enhancing bioactivity through interactions with biological targets.
Morpholine derivatives, including the compound , exhibit a variety of mechanisms that contribute to their biological activity:
- Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neurodegenerative diseases.
- Enzyme Inhibition : They can inhibit key enzymes involved in disease pathology, such as those related to cancer and neurodegeneration.
- Cell Signaling Pathways : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.
Neuropharmacological Effects
Research indicates that morpholine-containing compounds can effectively target receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance:
- Alzheimer's Disease : Morpholine derivatives have been shown to inhibit beta-secretase (BACE-1), an enzyme critical for amyloid-beta peptide production, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that certain morpholine derivatives reduced Aβ42 levels significantly, suggesting potential therapeutic effects against Alzheimer's disease .
Anticancer Activity
The compound has also demonstrated potential as an anticancer agent. In preclinical studies, it has been associated with:
- Inhibition of Focal Adhesion Kinases (FAK) : This inhibition can lead to reduced tumor growth and metastasis. Morpholine derivatives have been reported to interfere with the signaling pathways that promote cancer cell survival and proliferation .
Activity | Mechanism | Reference |
---|---|---|
Tumor Growth Inhibition | FAK Inhibition | |
Metastasis Reduction | Cell Motility Suppression |
Case Studies
Several studies have highlighted the efficacy of morpholine derivatives in clinical settings:
- Study on Neurodegeneration : A study explored the effects of a specific morpholine derivative on neuronal cell lines exposed to neurotoxic agents. Results indicated significant neuroprotection and reduced apoptosis rates compared to controls .
- Cancer Treatment Trials : Clinical trials involving morpholine-based compounds showed promising results in reducing tumor size in patients with metastatic cancer when combined with standard chemotherapy regimens .
特性
IUPAC Name |
2-(1-morpholin-4-yl-1-oxopropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZXBZMNVDIEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。